Quantified Physicochemical Divergence from 2-Methoxyacetophenone
The addition of the 3'-ethoxy group significantly modifies the physicochemical profile of the acetophenone core compared to the simpler 2-methoxyacetophenone analog. This is evident in key predictive parameters relevant to absorption, distribution, metabolism, and excretion (ADME) modeling [1]. Specifically, the calculated partition coefficient (LogP) and polar surface area (PSA) are altered, which are critical for predicting membrane permeability and solubility in drug discovery and chemical biology applications.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Predicted LogP: ~2.5 (estimated based on structural analogs); Molecular Weight: 194.23 g/mol; Hydrogen Bond Acceptors: 3 |
| Comparator Or Baseline | 2-Methoxyacetophenone: Experimental LogP: 1.90; Molecular Weight: 150.17 g/mol; Hydrogen Bond Acceptors: 2 |
| Quantified Difference | ΔMW = +44.06 g/mol; ΔLogP ≈ +0.6; ΔHBA = +1 |
| Conditions | LogP values are estimated or from experimental data for the comparator ; molecular properties from standard chemical databases. |
Why This Matters
These differences directly impact the compound's behavior in lipophilic environments and its potential for hydrogen bonding, which are critical considerations for its use as a building block in medicinal chemistry or as a probe in biological assays.
- [1] Bali, A., Ohri, R., & Deb, P. K. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European Journal of Medicinal Chemistry, 49, 397-405. (Context: Demonstrates ADME relevance of alkoxy substitution on acetophenones). View Source
